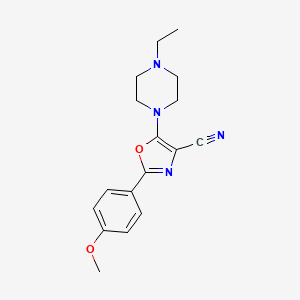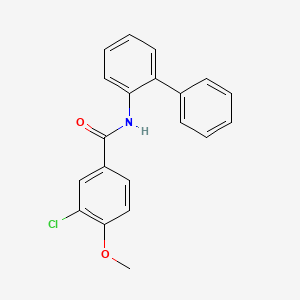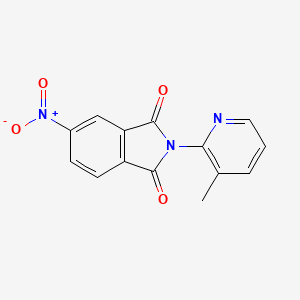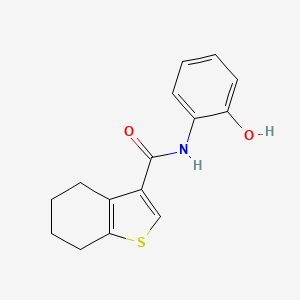
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile, also known as EPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. EPC is a heterocyclic compound that contains an oxazole ring and a piperazine ring, which are connected by a carbonitrile group. The compound has a molecular formula of C18H22N4O2 and a molecular weight of 334.4 g/mol.
Mechanism of Action
The mechanism of action of 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is not fully understood, but it is believed to involve the inhibition of key enzymes or receptors in the target cells. For example, the antitumor activity of this compound is thought to be due to its ability to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. The antifungal activity of this compound is likely due to its ability to interfere with the synthesis of ergosterol, a key component of fungal cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, it has been found to induce apoptosis (cell death) in cancer cells, inhibit the growth of fungal and bacterial cells, and increase the release of acetylcholine in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile in lab experiments is its low toxicity and high solubility in aqueous and organic solvents. This makes it easy to handle and administer to cells or animals. However, one of the limitations of using this compound is its relatively low potency compared to other drugs with similar activities. This may require higher concentrations of this compound to achieve the desired effect, which could increase the risk of toxicity or side effects.
Future Directions
There are several potential future directions for research on 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile. One area of interest is in the development of new drugs based on the structure of this compound that have improved potency and selectivity for specific targets. Another area of research is in the investigation of the mechanisms of action of this compound in different cell types and disease models. This could lead to the identification of new therapeutic targets and the development of more effective treatments for various diseases. Additionally, the potential use of this compound as a diagnostic tool for certain diseases or conditions could also be explored.
Synthesis Methods
The synthesis of 5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile involves the reaction of 4-methoxybenzaldehyde, ethyl-4-piperazinecarboxylate, and ethyl cyanoacetate in the presence of a base catalyst such as sodium methoxide. The reaction proceeds via a Knoevenagel condensation followed by cyclization to form the oxazole ring. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Scientific Research Applications
5-(4-ethyl-1-piperazinyl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile has been found to have potential applications in various fields of scientific research. One of the main areas of research is in the development of new drugs for the treatment of various diseases. This compound has been shown to exhibit antitumor, antifungal, and antibacterial activities in vitro. It has also been found to have potential as a therapeutic agent for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
properties
IUPAC Name |
5-(4-ethylpiperazin-1-yl)-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-20-8-10-21(11-9-20)17-15(12-18)19-16(23-17)13-4-6-14(22-2)7-5-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKJGUHUYFWKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5814517.png)
![{1-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]cyclopentyl}acetic acid](/img/structure/B5814522.png)


![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5814538.png)
![N-(4-methylphenyl)-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5814542.png)


![1-(3-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5814564.png)
![N-{4-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5814578.png)



![methyl 3-{[(5-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5814606.png)